1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Overview
Description
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene is an organic compound with the molecular formula C19H27NS and a molecular weight of 301.489 g/mol . This compound is known for its unique structural properties, which include a benzene ring substituted with a trans-4-hexylcyclohexyl group and an isothiocyanate group. It is often studied for its applications in liquid crystal technology and other scientific research fields.
Preparation Methods
The synthesis of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene typically involves the following steps:
Formation of the trans-4-Hexylcyclohexyl group: This can be achieved through the hydrogenation of 4-hexylcyclohexene.
Attachment to the benzene ring: The trans-4-hexylcyclohexyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the isothiocyanate group: Finally, the isothiocyanate group is introduced via a reaction with thiophosgene or a similar reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The double bonds in the cyclohexyl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include thiophosgene, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene has several scientific research applications:
Liquid Crystals: It is used in the study of liquid crystal phases and their transitions, particularly in the development of new liquid crystal materials.
Biological Studies: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in the synthesis of biologically active compounds .
Comparison with Similar Compounds
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene can be compared with other similar compounds, such as:
4-(trans-4-Hexylcyclohexyl)benzonitrile: Similar structure but with a nitrile group instead of an isothiocyanate group.
4-(trans-4-Hexylcyclohexyl)phenyl isothiocyanate: Similar structure but with a phenyl group instead of a benzene ring.
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in liquid crystal technology.
Properties
IUPAC Name |
1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NS/c1-2-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)20-15-21/h11-14,16-17H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLICVZWECVJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392603 | |
Record name | 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92444-14-9 | |
Record name | 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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